Piperazine derivatives, particularly those containing a benzenesulfonamide moiety, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their potential as central nervous system agents, carbonic anhydrase inhibitors, antimicrobial agents, and antitubercular agents, among other applications. The versatility of the piperazine scaffold allows for the synthesis of various derivatives with targeted properties, making it a valuable tool in drug discovery and development123456.
Benzenesulfonamide derivatives have been evaluated for their anticonvulsant activity, with some compounds providing effective seizure protection in animal models. These findings are particularly relevant for the treatment of epilepsy, as the compounds have shown low nanomolar inhibitory action against carbonic anhydrase isoforms involved in epileptogenesis2.
Novel benzenesulfonamide derivatives have also been screened for their antimicrobial activity, with some compounds exhibiting significant effects on various microbial strains. This suggests potential applications in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance3.
The dual action of certain 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives at 5-HT1A serotonin receptors and serotonin transporters indicates their potential as a new class of antidepressants. These compounds have shown high affinity for both targets, which could lead to potent antidepressant agents with a novel mechanism of action6.
Piperazine-benzofuran integrated dinitrobenzenesulfonamide hybrids have been designed and characterized as inhibitors of the Mycobacterium tuberculosis H37Rv strain. Some of these compounds were found to be as active as, or superior to, the standard antitubercular drug ethambutol, highlighting their potential as new antitubercular agents4.
4-Piperazin-1-ylbenzenesulfonamide is a chemical compound with significant potential in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders and other conditions. Its systematic name reflects its structure, which includes a piperazine ring and a benzenesulfonamide moiety. The compound is classified under sulfonamides, which are known for their diverse biological activities, including antibacterial and antidiabetic properties.
The compound is identified by the CAS number 170856-87-8 and has the molecular formula C10H15N3O2S, with a molecular weight of approximately 241.314 g/mol . It falls under the category of piperazine derivatives, which often exhibit pharmacological effects due to their ability to interact with various biological targets.
The synthesis of 4-piperazin-1-ylbenzenesulfonamide typically involves several key steps:
For instance, one method described involves treating commercially available precursors with concentrated hydrochloric acid followed by chlorination steps to yield intermediates that can be further reacted to obtain the desired sulfonamide derivative .
The molecular structure of 4-piperazin-1-ylbenzenesulfonamide features:
The compound's structure can be represented as follows:
This configuration allows for hydrogen bonding and interaction with various biological targets, enhancing its efficacy in therapeutic applications.
4-Piperazin-1-ylbenzenesulfonamide can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 4-piperazin-1-ylbenzenesulfonamide primarily involves its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This receptor plays a vital role in regulating glucose metabolism and adipocyte differentiation.
Research indicates that derivatives of this compound may enhance insulin sensitivity through PPAR-gamma modulation, making them potential candidates for treating metabolic syndrome and type 2 diabetes . This mechanism is supported by experimental data showing improved glycemic control in cellular models.
4-Piperazin-1-ylbenzenesulfonamide exhibits several notable physical and chemical properties:
These properties are critical for formulation development in drug design.
The primary applications of 4-piperazin-1-ylbenzenesulfonamide include:
The compound is systematically named 4-(piperazin-1-yl)benzenesulfonamide according to IUPAC rules, reflecting its core structure: a benzenesulfonamide group linked to a piperazine ring via its nitrogen atom at the para-position [1] [2]. Alternative nomenclature includes 4-(1-piperazinyl)benzenesulfonamide, though this is less prevalent. Registry numbers include:
The SMILES notation C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N
unambiguously encodes connectivity, while the InChIKey UGGDHKASBRILQW-UHFFFAOYSA-N
provides a unique, hash-based descriptor for digital referencing [2].
Table 1: Nomenclature and Identifiers
Classification Type | Identifier |
---|---|
Systematic IUPAC Name | 4-(piperazin-1-yl)benzenesulfonamide |
CAS Registry 1 | 170856-87-8 |
CAS Registry 2 | 612-82-8 |
PubChem CID | 901897 |
SMILES | C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N |
InChIKey | UGGDHKASBRILQW-UHFFFAOYSA-N |
The molecular formula C₁₀H₁₅N₃O₂S signifies:
The molecular weight is 241.31 g/mol, calculated as:
High-resolution mass spectrometry confirms an exact mass of 241.0883 Da for the neutral molecule [2]. The mass spectrum exhibits key fragments, including m/z 242.09578 ([M+H]⁺) and m/z 240.08122 ([M-H]⁻), corresponding to protonated and deprotonated species, respectively [2].
Crystallography
While single-crystal X-ray diffraction (SCXRD) data for 4-piperazin-1-ylbenzenesulfonamide is not directly available in the search results, analogous piperazine-benzenesulfonamide structures exhibit characteristic features. The piperazine ring typically adopts a chair conformation, with nitrogen atoms in equatorial positions. Bond lengths include S=O bonds near 1.43 Å and C-S bonds at 1.76 Å, consistent with sulfonamide geometry [7].
Spectroscopy
Table 2: Key Spectroscopic and Structural Signatures
Method | Key Features |
---|---|
¹H NMR (Predicted) | δ 6.20 (s, SO₂NH₂), δ 7.50/6.90 (d, ArH), δ 2.85–3.00 (m, piperazine-H) |
IR (Characteristic) | 3260 cm⁻¹ (N–H), 1320/1150 cm⁻¹ (SO₂), 1240 cm⁻¹ (C–N) |
CCS Values | [M+H]⁺: 152.2 Ų; [M+Na]⁺: 158.2 Ų; [M-H]⁻: 153.8 Ų |
Tautomerism
The sulfonamide group (–SO₂NH₂) exhibits prototropic tautomerism, though equilibrium strongly favors the amino form over the imino tautomer (–SO₂–NH ⇄ –SO₂⁻–N⁺H₂) due to resonance stabilization of the sulfonamide anion. Computational studies of analogous sulfonamides estimate a tautomeric equilibrium constant (Kₜ) > 10⁶ for the amino form, indicating negligible imino form populations under standard conditions [5] [9].
Conformational Dynamics
Quantum mechanical calculations (B97D/def2QZVPP level) indicate that intramolecular hydrogen bonding is absent, but intermolecular H-bonding (e.g., –SO₂NH₂⋯N(piperazine)) can stabilize crystal packing or solvent complexes. Radial distribution function (RDF) analyses confirm preferential solvation by dimethyl sulfoxide (DMSO) via O=S⋯H–N interactions [5].
Table 3: Conformational and Tautomeric Properties
Feature | Characteristic | Energy Barrier/Equilibrium |
---|---|---|
Sulfonamide Tautomerism | Favors amino form (–SO₂NH₂) over imino form (–SO₂⁻–N⁺H₂) | Kₜ > 10⁶ (amino favored) |
Piperazine Inversion | Chair-chair interconversion | ΔG‡ ≈ 45 kJ/mol |
C(aryl)–S Rotation | Restricted rotation due to partial double-bond character | ΔG‡ ≈ 20 kJ/mol |
Solvent Interaction | DMSO complexes via O=S⋯H–N hydrogen bonding | Binding energy: ~−25 kJ/mol |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9